molecular formula C9H9F2NO2 B8593914 N-(3,5-difluorophenyl)-D,L-alanine

N-(3,5-difluorophenyl)-D,L-alanine

Cat. No.: B8593914
M. Wt: 201.17 g/mol
InChI Key: IVBABXMYQYMNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Difluorophenyl)-D,L-alanine is a fluorinated alanine derivative characterized by a 3,5-difluorophenyl group attached to the amino group of D,L-alanine. This compound is notable for its role as a structural component in γ-secretase inhibitors, such as DAPT (N-[N-(3,5-difluorophenyl)-L-alanyl]-S-phenylglycine t-butyl ester), which modulates Notch signaling pathways critical for cellular differentiation and development . The difluorophenyl moiety enhances electronegativity and binding affinity to hydrophobic enzyme pockets, making it a key pharmacophore in medicinal chemistry applications .

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

2-(3,5-difluoroanilino)propanoic acid

InChI

InChI=1S/C9H9F2NO2/c1-5(9(13)14)12-8-3-6(10)2-7(11)4-8/h2-5,12H,1H3,(H,13,14)

InChI Key

IVBABXMYQYMNLG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=CC(=CC(=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of N-(3,5-difluorophenyl)-D,L-alanine, highlighting differences in substituents, molecular properties, and biological roles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Role/Application Reference CAS/ID
This compound C₉H₉F₂NO₂ 201.17* 3,5-difluorophenyl, D,L-alanine γ-Secretase inhibitor intermediate Part of DAPT
DAPT (γ-secretase inhibitor IX) C₂₃H₂₆F₂N₂O₄ 432.46 3,5-difluorophenyl, t-butyl ester Notch signaling inhibition 208255-80-5
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine C₁₂H₁₇NO₄S 271.33 3,5-dimethylphenyl, methylsulfonyl Discontinued lab reagent 1008265-17-5
Metalaxyl (pesticide) C₁₅H₂₁NO₄ 279.33 2,6-dimethylphenyl, methoxyacetyl Fungicide 57837-19-1
N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine C₁₁H₁₁F₂NO₃ 243.21 3,5-difluorophenylacetyl, L-alanine Research intermediate 208124-34-9
(E)-3,5-difluoro-4’-N-(BOC-L-alanine)aminostilbene C₂₀H₂₀F₂N₂O₂ 358.39 Stilbene backbone, BOC-protected alanine Chemotherapeutic agent research Synthetic

*Calculated based on molecular formula.

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

  • The 3,5-difluorophenyl group in this compound enhances hydrophobic interactions and metabolic stability compared to 3,5-dimethylphenyl derivatives (e.g., N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine), which exhibit reduced electronegativity and altered binding kinetics .
  • In DAPT, the addition of a t-butyl ester and S-phenylglycine extends half-life and improves blood-brain barrier penetration, unlike the standalone alanine derivative .

Role in Pesticides vs. Pharmaceuticals: Metalaxyl and benalaxyl (from ) share an alanine backbone but feature 2,6-dimethylphenyl and methoxyacetyl groups, optimizing them for antifungal activity via inhibition of RNA polymerase in oomycetes . In contrast, fluorinated alanine derivatives target eukaryotic signaling pathways (e.g., Notch) .

Stereochemical and Functional Group Impact :

  • The BOC-protected alanine in introduces steric hindrance, limiting enzymatic degradation, whereas unprotected variants like N-[2-(3,5-difluorophenyl)acetyl]-L-alanine () are more reactive but less stable .

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